molecular formula C23H32O3Si B15163648 Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester CAS No. 146830-59-3

Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester

Cat. No.: B15163648
CAS No.: 146830-59-3
M. Wt: 384.6 g/mol
InChI Key: OZZRRRPTSPJZNJ-UHFFFAOYSA-N
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Description

Its structure features a hexanoic acid backbone with a methyl ester group at the carboxylic acid position and a bulky tert-butyldiphenylsilyl (TBDPS) ether group at the 6-position. This compound is primarily used in organic synthesis as a protected intermediate, leveraging the stability of the silyl ether group against nucleophilic and basic conditions. The TBDPS group is highly resistant to hydrolysis under mild acidic or basic conditions, making it ideal for multi-step syntheses requiring selective deprotection .

Properties

CAS No.

146830-59-3

Molecular Formula

C23H32O3Si

Molecular Weight

384.6 g/mol

IUPAC Name

methyl 6-[tert-butyl(diphenyl)silyl]oxyhexanoate

InChI

InChI=1S/C23H32O3Si/c1-23(2,3)27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)26-19-13-7-12-18-22(24)25-4/h5-6,8-11,14-17H,7,12-13,18-19H2,1-4H3

InChI Key

OZZRRRPTSPJZNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester typically involves the following steps:

    Protection of the hydroxyl group: The hydroxyl group of hexanoic acid is protected by reacting it with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. This forms the 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy] derivative.

    Esterification: The carboxyl group of the protected hexanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a protecting group in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The silyl ether group provides stability and protection to the molecule, allowing it to participate in various chemical reactions without degradation. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Hexanoic Acid, 6-[(Tetrahydro-2H-Pyran-2-Yl)Oxy]-, Methyl Ester (CAS 126048-07-5)

  • Structure : Features a tetrahydropyranyl (THP) ether group instead of TBDPS.
  • Properties :
    • Molecular weight: 244.167 g/mol
    • Boiling point: 107–110 °C (290 Torr)
    • Density: 1.01 g/cm³
  • Applications : The THP group is acid-labile, enabling selective deprotection under mildly acidic conditions (e.g., aqueous HCl). Commonly used in carbohydrate and natural product synthesis .
  • Comparison : Unlike TBDPS, THP is less sterically hindered and more cost-effective but offers lower stability in acidic environments.

6-(N,N-Dimethylamino)Hexanoic Acid Methyl Ester

  • Structure: Contains a dimethylamino (-N(CH₃)₂) group at the 6-position.
  • Applications: A degradation product of polyamide-6 (PA-6) under supercritical methanol conditions. Used in polymer recycling studies .
  • Comparison: The dimethylamino group introduces basicity and polarity, enhancing solubility in polar solvents. Unlike the inert TBDPS group, this compound participates in acid-base reactions.

Hexanoic Acid Methyl Ester (Methyl Hexanoate, CAS 106-70-7)

  • Structure: Simple methyl ester of hexanoic acid without protective groups.
  • Properties: Molecular weight: 130.18 g/mol Key aroma compound in fruits (e.g., pineapple, strawberry), contributing fruity notes .
  • Applications : Widely used in food flavoring and fragrance industries. Volatile and thermally unstable compared to silyl-protected derivatives.

Hexanoic Acid, 6-[(2-Phenyl-1H-Benzimidazol-5-Yl)Oxy]-, Methyl Ester (CAS 350235-92-6)

  • Structure: Features a benzimidazole-linked phenoxy group.
  • Properties :
    • Molecular weight: 338.40 g/mol
  • Applications: Potential biological activity due to the benzimidazole moiety, which is associated with antimicrobial and anticancer properties .

Key Comparative Data

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Stability Highlights Primary Applications
Hexanoic acid, 6-[[TBDPS]oxy]-, methyl ester - ~400 (estimated) TBDPS-O-, methyl ester High stability to hydrolysis Organic synthesis intermediate
Hexanoic acid, 6-[(THP)oxy]-, methyl ester 126048-07-5 244.167 THP-O-, methyl ester Acid-labile, moderate stability Protecting group in natural product synth
6-(N,N-Dimethylamino)hexanoic acid methyl ester - 173.23 Dimethylamino, methyl ester Polar, reactive in acid-base conditions Polymer recycling
Hexanoic acid methyl ester 106-70-7 130.18 Methyl ester Volatile, thermally labile Food flavoring, fragrances
Hexanoic acid, 6-[benzimidazolyloxy]-, methyl ester 350235-92-6 338.40 Benzimidazole, methyl ester Biologically active Pharmaceutical research

Industrial and Environmental Relevance

  • Polymer Recycling: 6-(N,N-Dimethylamino)hexanoic acid methyl ester is a product of PA-6 alcoholysis, highlighting its role in sustainable material degradation .
  • Flavor Industry: Methyl hexanoate’s volatility and fruity aroma make it indispensable in food and cosmetic formulations .

Biological Activity

Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester (CAS: 146830-59-3) is a chemical compound with potential biological activities that warrant detailed exploration. This article reviews its biological properties, including antioxidant, antibacterial, and antidiabetic activities, supported by various studies and data tables.

  • Molecular Formula : C23H32O3Si
  • Molecular Weight : 396.58 g/mol
  • CAS Number : 146830-59-3

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Research indicates that esters derived from hexanoic acid exhibit varying degrees of antioxidant properties. For example, studies have shown that the antioxidant activity of hexanoic acid derivatives can be measured using DPPH radical scavenging assays.

Table 1: Antioxidant Activities of Hexanoic Acid Derivatives

CompoundIC50 (mM)Reference
Vanillyl hexanoate1.71
BHT (Butylated Hydroxytoluene)0.47
Hexanoic acid methyl esterNot specified

The presence of hydroxyl groups in the structure enhances the antioxidant capacity of these compounds. The study highlighted that modifications to the alkyl chain and functional groups can significantly influence their bioactivity.

Antibacterial Activity

The antibacterial properties of hexanoic acid derivatives have been evaluated against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes.

Table 2: Antibacterial Efficacy of Hexanoic Acid Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

These findings suggest that hexanoic acid derivatives could serve as potential candidates for developing new antibacterial agents.

Antidiabetic Activity

Recent studies have explored the antidiabetic potential of hexanoic acid derivatives through enzyme inhibition assays. The ability to inhibit enzymes such as α-amylase and α-glucosidase is essential for managing blood glucose levels.

Table 3: Enzyme Inhibition by Hexanoic Acid Derivatives

Compound% Inhibition at 100 µg/mLReference
Hexanoic acid methyl ester45
Acarbose (standard drug)70

The results indicate that while hexanoic acid derivatives show promising antidiabetic effects, they are less potent than established medications like acarbose.

Case Studies and Research Findings

  • Case Study on Antioxidant Activity :
    A study published in MDPI assessed various esters' antioxidant capacities and found that hexanoic acid derivatives possess significant radical scavenging abilities, particularly in lipid-rich environments, enhancing their potential applications in food preservation and health supplements .
  • Research on Antibacterial Properties :
    A comprehensive analysis of hexanoic acid's antibacterial activity demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing its potential use in clinical settings as an alternative to conventional antibiotics .
  • Antidiabetic Mechanism Investigation :
    Molecular docking studies revealed that hexanoic acid derivatives bind effectively to active sites of diabetic enzymes, suggesting a mechanism for their observed antidiabetic effects . This opens avenues for further research into their therapeutic applications in diabetes management.

Q & A

Q. What is the synthetic utility of the (1,1-dimethylethyl)diphenylsilyl group in this compound?

The (1,1-dimethylethyl)diphenylsilyl (TBDPS) group is a sterically hindered protecting group commonly used to shield hydroxyl (-OH) functionalities during multi-step organic syntheses. Its bulkiness prevents undesired side reactions (e.g., nucleophilic attacks or oxidation) at the protected site. This compound’s methyl ester moiety further stabilizes the carboxylic acid derivative, making it suitable for reactions requiring selective deprotection or coupling .

Q. What are standard methods for synthesizing this silyl-protected methyl ester?

A typical synthesis involves:

  • Step 1 : Silylation of 6-hydroxyhexanoic acid using TBDPS chloride under anhydrous conditions (e.g., in DMF with imidazole as a base).
  • Step 2 : Esterification of the carboxylic acid group with methanol via acid-catalyzed Fischer esterification or using a coupling agent like DCC/DMAP. Purification is achieved via silica gel chromatography, with monitoring by TLC or HPLC. Confirmatory techniques include 1^1H/13^13C NMR and mass spectrometry (e.g., ESI-MS) .

Q. Which analytical techniques are critical for characterizing this compound?

  • GC-MS : Fragmentation patterns (e.g., acylium ion at m/z 73 and silyl group-related peaks) help confirm the ester and silyl ether functionalities .
  • NMR : 1^1H NMR shows the methyl ester singlet (~δ 3.6 ppm) and aromatic protons from the diphenylsilyl group (~δ 7.2–7.6 ppm). 29^29Si NMR can verify silyl group integrity .
  • IR Spectroscopy : C=O stretch (~1740 cm1^{-1}) for the ester and Si-O-C stretch (~1100 cm1^{-1}) .

Advanced Questions

Q. How does the TBDPS group’s steric bulk influence reactivity in nucleophilic acyl substitution?

The TBDPS group reduces the electrophilicity of the adjacent ester carbonyl by sterically hindering nucleophilic approach. This can slow acylation reactions (e.g., with Grignard reagents) but enhances selectivity in multi-step syntheses. Kinetic studies using competitive reactions (e.g., with/without TBDPS) and computational modeling (DFT) can quantify steric effects .

Q. What strategies enable selective deprotection of the silyl ether without cleaving the methyl ester?

  • Fluoride-based reagents : Tetrabutylammonium fluoride (TBAF) in THF selectively cleaves silyl ethers under mild conditions (<0°C).
  • pH control : Acidic conditions (e.g., AcOH/H2_2O) may hydrolyze esters, so neutral or buffered systems are preferred.
  • Enzymatic methods : Lipases or esterases can preserve the ester while hydrolyzing unprotected analogs, though enzyme compatibility with silyl groups requires empirical testing .

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